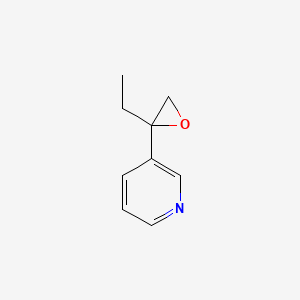
N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide” is a compound that is related to a class of compounds known as 1H-inden-1-one substituted acetamide derivatives . These compounds have been studied for their anticancer activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 2,3-dihydro-1H-inden-1-ones with suitable 2-chloroacetamides . This reaction yields 2,3-dihydro-1H-inden-2-ylidene derivatives . The structure of the newly synthesized compounds is confirmed by IR, 1H-NMR, mass spectroscopic data, and elemental analyses .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set . The geometrical parameters, frontier molecular orbitals, global reactivity parameters, and MESP surfaces were all predicted using the same basis set on completely optimized geometries .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding 2,3-dihydro-1H-inden-2-ylidene derivatives . These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .Wissenschaftliche Forschungsanwendungen
Molecular Structures and Properties
Studies on molecules like 3-Nitroacetanilide and acetamide derivatives have highlighted their significance in understanding non-linear optical materials and molecular structures. For instance, 3-Nitroacetanilide, also known as N-(3-nitrophenyl)acetamide, is recognized for its organic non-linear optical material properties, crystallizing in a specific chiral space group, indicating potential applications in optical technologies (Mahalakshmi, Upadhyaya, & Row, 2002). Similarly, the study of acetamide and N-methylacetamide's molecular structures through electron diffraction reveals crucial details about bond lengths and angles, offering insights into molecular interactions in gaseous and crystalline states (Kimura & Aoki, 1953).
Applications in Medicinal Chemistry
Acetamide derivatives have been explored for their anticancer activities, showcasing the role of specific structures in targeting cancer pathways. For example, an anticancer drug candidate, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been synthesized and analyzed for its potential to inhibit the VEGFr receptor, indicating a promising approach for cancer treatment through molecular docking analysis (Sharma et al., 2018).
Chemistry and Catalysis
The chemoselective acetylation of 2-Aminophenol using immobilized lipase to produce N-(2-Hydroxyphenyl)acetamide underscores the importance of acetamide derivatives in synthesizing intermediates for antimalarial drugs. This process optimization and kinetic study highlight the efficiency and potential green chemistry applications of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).
Antioxidant Activity
The synthesis and characterization of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrate the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, which could be beneficial in developing new antioxidant agents (Chkirate et al., 2019).
Wirkmechanismus
Target of Action
The compound N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide, also known as N-{1’H,3H-[1,2’-biindene]-2-yl}acetamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.
Biochemical Pathways
The biochemical pathways affected by indole derivatives are diverse, given the broad spectrum of biological activities these compounds exhibit . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
N-[3-(1H-inden-2-yl)-1H-inden-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO/c1-13(22)21-19-12-16-8-4-5-9-18(16)20(19)17-10-14-6-2-3-7-15(14)11-17/h2-10H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTMPZDVGQFQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C1)C3=CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
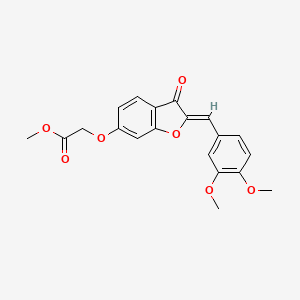
![4-{[(4-Bromophenyl)sulfanyl]methyl}-3,5-dimethylisoxazole](/img/structure/B2749178.png)
![3-[2-(4-Methylpyridin-2-yl)-pyridin-4-yl]propan-1-ol](/img/structure/B2749179.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide](/img/structure/B2749180.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2749185.png)
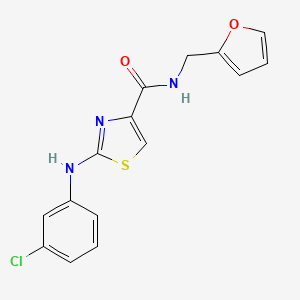
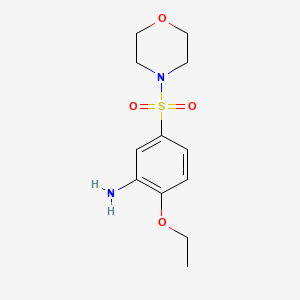
![3'-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2749191.png)
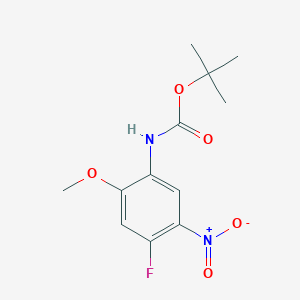
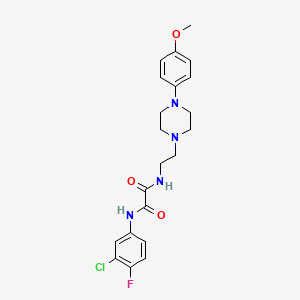
![5-(4-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2749194.png)
![N-(4-methylthiazol-2-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2749197.png)
![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)
